imciromab pentetate
説明
Imciromab pentetate is a murine monoclonal antibody Fab’ fragment (IgG2a) labeled with indium-111 (¹¹¹In) or technetium-99m (⁹⁹mTc), designed to target human cardiac myosin exposed during myocardial necrosis . It was developed by Centocor and approved by the FDA in 1996 under the trade name Myoscint for detecting myocardial infarction (MI) and assessing transplant rejection in orthotopic cardiac transplants . The agent binds selectively to cardiac myosin, a structural protein released into the bloodstream upon cardiomyocyte death, enabling visualization of necrotic regions via single-photon emission computed tomography (SPECT) imaging . Despite its diagnostic utility, production was discontinued due to immunogenicity concerns (e.g., human anti-mouse antibody (HAMA) responses) and market challenges .
特性
CAS番号 |
138660-99-8 |
|---|---|
分子式 |
C208H344N72O68S3 |
製品の起源 |
United States |
類似化合物との比較
Research Findings and Limitations
- Efficacy : Imciromab demonstrated high sensitivity in locating necrotic myocardium, with SPECT imaging correlating well with infarct size .
- Drawbacks: Discontinuation was driven by HAMA responses (30–40% of patients developed antibodies) and competition from non-antibody agents like ⁹⁹mTc-sestamibi .
- Comparative Performance : In head-to-head studies, Annexin V showed superior utility in apoptosis imaging (e.g., differentiating reversible ischemia from infarction), while Imciromab excelled in necrosis-specific applications .
Q & A
Q. What structural features of imciromab pentetate influence its necrosis-targeting specificity in cardiac imaging?
Imciromab pentetate is a murine monoclonal antibody Fab fragment with a molecular weight of ~50,000 g/mol. Its binding affinity to necrotic tissue is attributed to the variable regions (VH and VL) of the Fab fragment, stabilized by disulfide bonds . The spatial arrangement of these regions enables selective binding to intracellular antigens (e.g., myosin) exposed during necrosis. Researchers should validate structural integrity using techniques like SDS-PAGE or mass spectrometry to ensure proper disulfide bonding, which is critical for functionality.
Q. How does imciromab pentetate labeled with indium-111 differentiate necrotic tissue in myocardial infarction studies?
Indium-111-labeled imciromab pentetate binds to intracellular components (e.g., myosin) released during necrosis, enabling gamma camera detection. This mechanism is validated in preclinical models of myocardial infarction and cardiac transplant rejection . Methodologically, researchers must optimize radiolabeling efficiency (e.g., using pentetic acid as a chelator) and perform biodistribution studies to confirm target specificity .
Q. What experimental models are appropriate for evaluating imciromab pentetate’s diagnostic efficacy?
Rodent models of induced myocardial infarction or heterotopic cardiac transplants are commonly used. These models allow researchers to correlate imaging signals with histopathological confirmation of necrosis. Key metrics include signal-to-noise ratio and specificity compared to nonspecific uptake in healthy tissues .
Advanced Research Questions
Q. How can researchers address aggregation-prone regions in imciromab pentetate during formulation studies?
Monoclonal antibodies like imciromab pentetate are prone to aggregation due to exposed hydrophobic residues. Advanced techniques include:
- Circular Dichroism (CD) to monitor secondary structure stability.
- Size-Exclusion Chromatography (SEC) to quantify monomeric vs. aggregated forms.
- Forced Degradation Studies (e.g., thermal stress) to identify vulnerable regions . These methods are critical for optimizing storage conditions (e.g., pH, excipients) to mitigate aggregation.
Q. What methodological challenges arise when reconciling conflicting data from imciromab pentetate imaging studies?
Discrepancies in clinical trials (e.g., discontinued use despite orphan drug designation) may stem from:
- Variability in Radiolabeling Efficiency : Inconsistent chelation of indium-111 can alter biodistribution. Use HPLC (e.g., ion-pair chromatography with tetrabutylammonium hydrogen sulfate) to validate labeling consistency .
- Heterogeneity in Necrotic Targets : Standardize histopathological validation across studies to confirm imaging specificity .
Q. How can researchers adapt imciromab pentetate protocols for novel applications, such as inflammatory disease imaging?
Repurposing requires:
- Cross-Reactivity Testing : Validate binding to necrosis-associated antigens in non-cardiac tissues (e.g., inflammatory bowel disease models).
- Dosimetry Optimization : Adjust indium-111 doses to balance signal intensity with radiation safety .
- Comparative Studies : Benchmark against existing necrosis-avid agents like annexin V .
Q. What analytical frameworks are recommended for designing PICOT-driven studies on imciromab pentetate?
Use the PICOT model to structure clinical research questions:
- P (Population): Patients with suspected myocardial necrosis.
- I (Intervention): Indium-111-labeled imciromab pentetate imaging.
- C (Comparison): Alternative agents (e.g., technetium-99m pyrophosphate).
- O (Outcome): Diagnostic accuracy (sensitivity/specificity).
- T (Time): 24-hour post-injection imaging .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
